1-Iodo-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9IO. It is also known as isobutyl iodide. This compound is characterized by the presence of an iodine atom attached to a carbon chain, which also contains a hydroxyl group. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
1-Iodo-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutanol with iodine and phosphorus trichloride. The reaction conditions typically include heating the mixture to facilitate the substitution of the hydroxyl group with an iodine atom. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of isobutanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the iodine atom. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Medicine: It may be used in the development of pharmaceuticals that require iodine as a functional group.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-methylpropan-1-ol involves its ability to participate in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution by nucleophiles. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Isobutanol (2-methylpropan-1-ol): Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
Isobutyl chloride (1-chloro-2-methylpropane): Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Isobutyl bromide (1-bromo-2-methylpropane): Contains a bromine atom, which is less reactive than iodine but more reactive than chlorine. The uniqueness of this compound lies in its iodine atom, which makes it highly reactive in nucleophilic substitution reactions and useful in various synthetic applications.
Eigenschaften
CAS-Nummer |
91083-60-2 |
---|---|
Molekularformel |
C4H9IO |
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
1-iodo-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9IO/c1-3(2)4(5)6/h3-4,6H,1-2H3 |
InChI-Schlüssel |
HUZAPOVLMZVNMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.